molecular formula C9H10BClO4 B8228029 (4-Chloro-3-(methoxycarbonyl)-5-methylphenyl)boronic acid

(4-Chloro-3-(methoxycarbonyl)-5-methylphenyl)boronic acid

Cat. No.: B8228029
M. Wt: 228.44 g/mol
InChI Key: CGGNUDREZJVRFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-3-(methoxycarbonyl)-5-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a substituted phenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-(methoxycarbonyl)-5-methylphenyl)boronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 4-chloro-3-(methoxycarbonyl)-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-(methoxycarbonyl)-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Esterification: The boronic acid can react with alcohols to form boronate esters.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Esterification: Alcohols and acid catalysts.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Esterification: Boronate esters.

Scientific Research Applications

(4-Chloro-3-(methoxycarbonyl)-5-methylphenyl)boronic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

    Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.

    Chemical Biology: Applied in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of (4-Chloro-3-(methoxycarbonyl)-5-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 4-Chlorophenylboronic Acid
  • 3-Methoxycarbonylphenylboronic Acid

Uniqueness

(4-Chloro-3-(methoxycarbonyl)-5-methylphenyl)boronic acid is unique due to the presence of both electron-withdrawing (chloro and methoxycarbonyl) and electron-donating (methyl) substituents on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

(4-chloro-3-methoxycarbonyl-5-methylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BClO4/c1-5-3-6(10(13)14)4-7(8(5)11)9(12)15-2/h3-4,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGNUDREZJVRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C(=O)OC)Cl)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BClO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.44 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.